4,6-dimethoxy-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
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Description
This compound, also known as DTPP or SSRE-005 , is a chemical transformation product . It is a synthetic substance and is characterized by a molecular mass of 300.24 . The chemical formula is represented by the Canonical SMILES string: FC(F)(F)c2cccnc2Nc1nc(cc(OC)n1)OC .
Synthesis Analysis
The synthesis of such compounds is a topic of ongoing research . The methods generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring and three fluorine atoms . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Mechanism of Action
Mode of Action
It’s known that the compound is a chemical transformation product , which suggests it may undergo changes in the body to interact with its targets.
Pharmacokinetics
It’s known that the compound is very persistent in the environment , which may suggest similar persistence in the body, but more research is needed to confirm this and to understand its impact on bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s known to be very persistent in the environment , which could potentially affect its action and efficacy.
Properties
IUPAC Name |
4,6-dimethoxy-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O2/c1-25-13-9-14(26-2)22-15(21-13)24-7-5-23(6-8-24)12-4-3-11(10-20-12)16(17,18)19/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPXYBRKNITIMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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